(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol
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Overview
Description
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol is an organic compound characterized by the presence of a benzodioxin ring fused to a propenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Attachment of the Propenol Group: The propenol group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The double bond in the propenol group can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal or (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid.
Reduction: Formation of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enal: An oxidized derivative with an aldehyde group.
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol: A reduced derivative with a saturated alcohol group.
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid: An oxidized derivative with a carboxylic acid group.
Uniqueness
(2E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a benzodioxin ring and a propenol group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
125872-73-3 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
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